molecular formula C7H4BrFN2 B13027401 2-bromo-4-fluoro-1H-pyrrolo[3,2-c]pyridine

2-bromo-4-fluoro-1H-pyrrolo[3,2-c]pyridine

Cat. No.: B13027401
M. Wt: 215.02 g/mol
InChI Key: ZMAUKLYAKONZPL-UHFFFAOYSA-N
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Description

2-bromo-4-fluoro-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that features a pyrrolo[3,2-c]pyridine core substituted with bromine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-4-fluoro-1H-pyrrolo[3,2-c]pyridine typically involves the cyclization of a suitable precursor. One common method involves the reaction of 2-bromo-5-iodopyridine with a suitable base to form the pyrrolo[3,2-c]pyridine core, followed by substitution reactions to introduce the fluorine atom .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic route for large-scale production, ensuring high yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-bromo-4-fluoro-1H-pyrrolo[3,2-c]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine or fluorine atoms.

Mechanism of Action

The mechanism of action of 2-bromo-4-fluoro-1H-pyrrolo[3,2-c]pyridine involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain kinases by binding to their active sites, thereby blocking their function and affecting downstream signaling pathways . The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-bromo-4-fluoro-1H-pyrrolo[3,2-c]pyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C7H4BrFN2

Molecular Weight

215.02 g/mol

IUPAC Name

2-bromo-4-fluoro-1H-pyrrolo[3,2-c]pyridine

InChI

InChI=1S/C7H4BrFN2/c8-6-3-4-5(11-6)1-2-10-7(4)9/h1-3,11H

InChI Key

ZMAUKLYAKONZPL-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C2=C1NC(=C2)Br)F

Origin of Product

United States

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